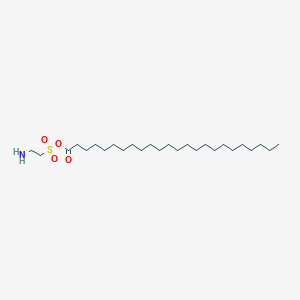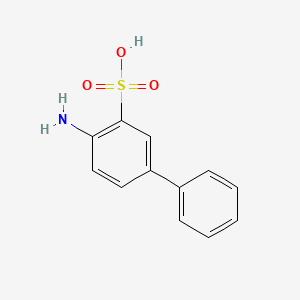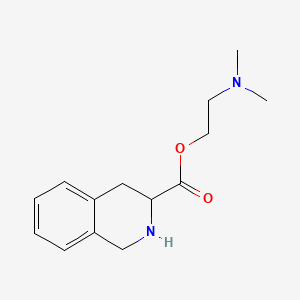![molecular formula C49H60F3NO5 B13827000 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene is a complex organic compound belonging to the calixarene family. Calixarenes are macrocyclic compounds known for their ability to form host-guest complexes, making them valuable in various fields such as chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene typically involves multiple steps, starting with the preparation of the calixarene scaffold. The tert-butyl groups are introduced to enhance solubility and stability. The methoxy groups are added through methylation reactions, and the trifluoroacetyl group is introduced via acylation reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The methoxy and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of the trifluoroacetyl group can produce trifluoromethyl derivatives .
Applications De Recherche Scientifique
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene has several scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate various molecules.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene involves its ability to form host-guest complexes. The calixarene scaffold provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 25,27-Dimethoxy-26-(n-acetyl)carbamoyloxy-p-tert-butylcalix4arene
- 25,27-Dimethoxy-26-(n-benzoyl)carbamoyloxy-p-tert-butylcalix4arene
- 25,27-Dimethoxy-26-(n-formyl)carbamoyloxy-p-tert-butylcalix4arene
Uniqueness
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong and selective binding interactions .
Propriétés
Formule moléculaire |
C49H60F3NO5 |
|---|---|
Poids moléculaire |
800.0 g/mol |
Nom IUPAC |
(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trifluoroacetyl)carbamate |
InChI |
InChI=1S/C49H60F3NO5/c1-45(2,3)36-18-28-15-29(19-36)17-31-23-38(47(7,8)9)25-33(41(31)57-14)21-35-27-39(48(10,11)12)26-34(42(35)58-44(55)53-43(54)49(50,51)52)20-32-24-37(46(4,5)6)22-30(16-28)40(32)56-13/h15,18-19,22-27H,16-17,20-21H2,1-14H3,(H,53,54,55) |
Clé InChI |
IZDRWLWARFNTMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC(=C1)CC3=C(C(=CC(=C3)C(C)(C)C)CC4=CC(=CC(=C4OC(=O)NC(=O)C(F)(F)F)CC5=CC(=CC(=C5OC)C2)C(C)(C)C)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


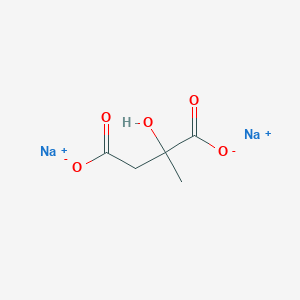
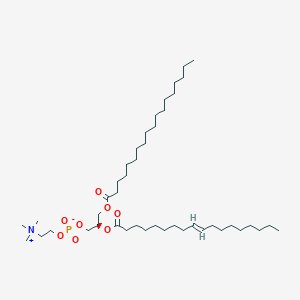
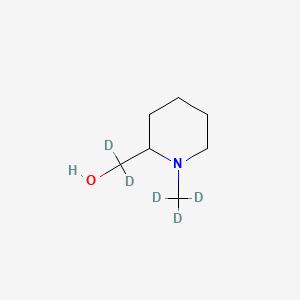
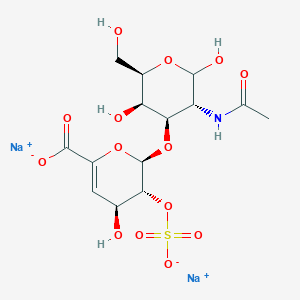
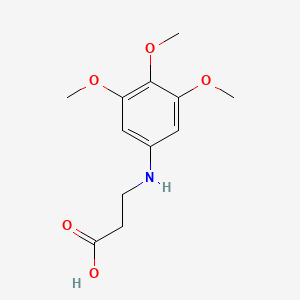
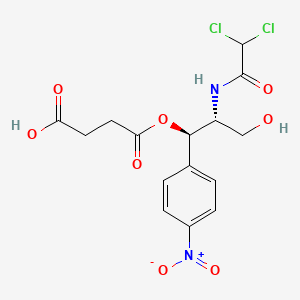
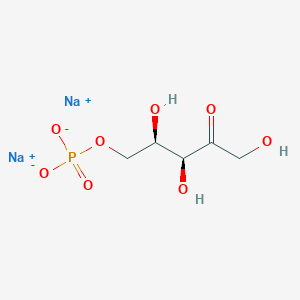


![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)
